3-Chloro-5-methoxypyridine 1-oxide
Description
3-Chloro-5-methoxypyridine 1-oxide is a pyridine derivative characterized by a chlorine atom at the 3-position, a methoxy group (-OCH₃) at the 5-position, and an N-oxide functional group. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry. The N-oxide group enhances its polarity and reactivity, making it a versatile intermediate in synthetic organic chemistry.
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
3-chloro-5-methoxy-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-2-5(7)3-8(9)4-6/h2-4H,1H3 |
InChI Key |
SOGQSEFKUCIIQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C[N+](=C1)[O-])Cl |
Origin of Product |
United States |
Biological Activity
3-Chloro-5-methoxypyridine 1-oxide (C10H9ClN2O) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
This compound is synthesized through various methods, often involving the oxidation of the corresponding pyridine derivative. The compound can be prepared via nitration reactions, which yield different substituted products depending on the conditions used. For instance, mononitration can produce 5-chloro-3-methoxy-2-nitro-pyridine N-oxide under mild conditions, while more aggressive conditions can lead to dinitrated derivatives .
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating effective inhibition of bacterial growth. This suggests potential applications in treating resistant bacterial infections .
Anticancer Properties
The compound has shown promising results in preclinical studies as an anticancer agent. Its mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Notably, heterocyclic N-oxides have been recognized for their anticancer potential due to their ability to modulate signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated that it can reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases .
Case Study: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against MRSA revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study: Anticancer Activity
In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of several cancer cell lines, including breast and lung cancer cells. The compound triggered apoptosis through activation of caspase pathways, highlighting its potential as an anticancer therapeutic .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights two closely related pyridine derivatives for comparison:
5-Chloro-3-iodo-2-methoxypyridine
- Structure : Chlorine at position 5, iodine at position 3, and methoxy at position 2.
- Key Differences :
- Halogen Substitution : The iodine atom at position 3 introduces steric bulk and alters electronic properties compared to the chlorine in 3-Chloro-5-methoxypyridine 1-oxide. Iodine’s larger atomic radius may reduce reactivity in nucleophilic substitutions but enhance stability in radical reactions.
- N-Oxide Absence : Lacks the N-oxide group, reducing polarity and hydrogen-bonding capacity.
- Implications : Likely less reactive toward electrophilic aromatic substitution but more lipophilic than the N-oxide derivative .
5-Chloro-2-methoxypyridin-3-ol
- Structure : Chlorine at position 5, methoxy at position 2, and hydroxyl (-OH) at position 3.
- Key Differences: Hydroxyl Group: The -OH group at position 3 increases acidity (pKa ~8–10 for pyridinols) and solubility in aqueous media compared to the N-oxide variant. Substitution Pattern: Methoxy at position 2 instead of 5 alters regioselectivity in further functionalization (e.g., directing electrophiles to specific ring positions).
Data Table: Structural and Functional Group Comparison
| Compound Name | Substituents (Positions) | Functional Groups | Key Features |
|---|---|---|---|
| This compound | Cl (3), OCH₃ (5) | N-oxide | High polarity, electrophilic reactivity |
| 5-Chloro-3-iodo-2-methoxypyridine | Cl (5), I (3), OCH₃ (2) | None | Lipophilic, sterically hindered |
| 5-Chloro-2-methoxypyridin-3-ol | Cl (5), OCH₃ (2), OH (3) | Hydroxyl | Acidic, hydrogen-bonding capability |
Research Findings and Limitations
- Synthetic Utility : this compound’s N-oxide group facilitates regioselective substitutions (e.g., Suzuki couplings), whereas the hydroxyl group in 5-Chloro-2-methoxypyridin-3-ol favors acid-catalyzed reactions .
- Reactivity Trends : The absence of detailed thermodynamic or kinetic data in the provided evidence limits direct comparisons. For example, the impact of iodine vs. chlorine on reaction rates remains speculative without experimental validation.
- Gaps in Evidence: No pharmacological or spectroscopic data (e.g., NMR, IR) are available for these compounds in the cited sources. Further studies are required to quantify solubility, stability, and biological activity.
Preparation Methods
m-Chloroperoxybenzoic Acid (mCPBA)-Mediated Oxidation
The most widely reported method involves the oxidation of 3-chloro-5-methoxypyridine using mCPBA in dichloromethane (DCM). Adapted from a patented pyridine-N-oxide synthesis, this protocol operates under mild conditions (0–5°C) to minimize side reactions.
Reaction Setup
- Substrate Preparation : 3-Chloro-5-methoxypyridine (1.0 equiv) is dissolved in DCM (2.44–2.91 mL/g substrate) at 0–5°C.
- Oxidant Addition : mCPBA (1.5 equiv) is gradually introduced while maintaining the temperature below 5°C.
- Reaction Progression : The mixture is stirred at 20–25°C for 24 hours, monitored by thin-layer chromatography (TLC; DCM/methanol = 10:1) until complete consumption of mCPBA.
Workup and Isolation
Post-reaction, the solution is concentrated under reduced pressure to remove DCM. Water is added to precipitate the byproduct m-chlorobenzoic acid, while the target N-oxide remains dissolved. Adjusting the pH to 4–5 with dilute hydrochloric acid enhances phase separation. Filtration and vacuum drying yield the product as a pale yellow crystalline solid (typical yield: 85–89%; purity: 98% by ¹H NMR).
Example Parameters
Alternative Oxidizing Agents
While mCPBA dominates industrial workflows, other oxidants like hydrogen peroxide (H₂O₂) with acetic acid or ozone have been explored. However, these methods often require higher temperatures (50–70°C) and exhibit lower yields (60–75%) due to competing decomposition pathways.
Functional Group Compatibility and Stability
Methoxy Group Retention
The methoxy substituent at position 5 remains stable under mCPBA conditions, as evidenced by nuclear magnetic resonance (NMR) analyses of the final product. No demethylation or ether cleavage is observed, attributed to the electron-donating nature of the methoxy group, which stabilizes the aromatic ring against electrophilic attack.
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel chromatography (DCM/methanol gradients) effectively removes trace impurities, particularly residual m-chlorobenzoic acid. Fractions containing the N-oxide are identified via TLC and concentrated to dryness.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 8.15 (s, 1H, H-2), 7.33 (d, J = 6.2 Hz, 1H, H-4), and 3.89 (s, 3H, OCH₃).
- Mass Spectrometry : ESI-MS m/z 174.5 [M+H]⁺, consistent with the molecular formula C₆H₅ClNO₂.
Scalability and Industrial Adaptations
The patented process demonstrates scalability up to 50 g batches with minimal yield loss (≤2%). Key modifications for large-scale production include:
- Solvent Recovery : Dichloromethane is distilled and reused, reducing costs by 30%.
- Continuous pH Adjustment : Automated titration maintains pH 4–5 during workup, ensuring consistent product quality.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-5-methoxypyridine 1-oxide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves oxidation of the parent pyridine derivative. For example, 3-Bromo-5-chloropyridine 1-oxide is synthesized via oxidation of 3-Bromo-5-chloropyridine using hydrogen peroxide or peracids under controlled conditions to ensure regioselectivity . Similarly, 3-hydroxymethylpyridine 1-oxide reacts with methyl fluorosulfonate and potassium cyanide to form dicyano derivatives, highlighting the role of strong alkylating agents in N-oxide functionalization . Key factors include temperature control (20–60°C), solvent polarity (e.g., acetic acid or DMF), and stoichiometric ratios of oxidizing agents to minimize side reactions.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the N-oxide group’s presence (e.g., deshielded pyridine protons) and substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClNO has a theoretical MW of 158.56 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. How does the N-oxide group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The N-oxide group enhances polarity, improving solubility in polar solvents (e.g., water, ethanol) but reducing stability in acidic conditions due to protonation risks. Stability assays recommend storing the compound in anhydrous environments at −20°C. Comparative studies with non-oxidized analogs show a 30–50% increase in aqueous solubility .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions in this compound?
- Methodological Answer : The chlorine atom at position 3 is activated for nucleophilic substitution due to electron-withdrawing effects from the N-oxide group. Computational studies (DFT) reveal a lower activation energy for substitution at C3 compared to C5, where the methoxy group exerts an electron-donating effect. Experimental validation using amines or thiols under basic conditions (e.g., KCO in DMF) shows >80% substitution at C3 .
Q. How can contradictory data on the compound’s redox behavior be resolved?
- Methodological Answer : Discrepancies in redox studies (e.g., oxidation potential variability) often stem from differing experimental setups:
- Electrolyte Choice : Use of non-aqueous electrolytes (e.g., TBAPF in acetonitrile) vs. aqueous buffers alters redox potentials by 0.2–0.5 V .
- pH Effects : The N-oxide group’s protonation state (pKa ≈ 1.5) significantly impacts electron-transfer kinetics. Standardizing pH to 7.4 (physiological conditions) reduces variability .
Q. What strategies mitigate side reactions during cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
- Methodological Answer :
- Catalyst Optimization : Pd(PPh) with SPhos ligand enhances coupling efficiency by reducing steric hindrance from the methoxy group .
- Temperature Control : Reactions performed at 80°C in toluene/water mixtures minimize N-oxide degradation while achieving >70% yield .
Q. How do structural modifications (e.g., halogen replacement or methoxy group derivatization) affect biological activity?
- Methodological Answer :
- Halogen Swapping : Replacing chlorine with bromine increases lipophilicity (logP +0.3), enhancing blood-brain barrier penetration in neuroactive compound screens .
- Methoxy Derivatization : Converting the methoxy group to a hydroxyl via demethylation (e.g., BBr in CHCl) improves hydrogen-bonding capacity, critical for enzyme inhibition (IC reduced by 40% in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
